N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chlorophenyl group, and an isobutoxybenzamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an appropriate acyl chloride in the presence of a polar solvent and an acid acceptor . The reaction conditions often include the use of C1-C3 alkanols as solvents and the presence of an acid acceptor to facilitate the reaction. The resulting product is then purified by crystallization from a non-polar solvent or by conducting the reaction in a mixture of polar and non-polar solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, aniline derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide is unique due to its specific structural features, such as the isobutoxybenzamide moiety, which distinguishes it from other similar compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new applications and enhance our understanding of this intriguing compound.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methylpropoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)10-22-16-6-4-3-5-13(16)17(21)20-12-7-8-14(18)15(19)9-12/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRXVYXMYYFFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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